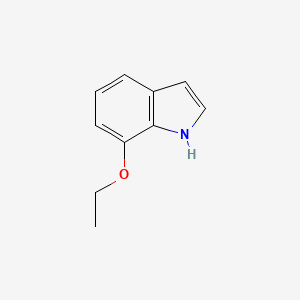

7-Ethoxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFKEBQFRTULGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600583 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927181-96-2 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Alkoxyindoles: A Focus on 7-Methoxyindole as a Proxy for 7-Ethoxyindole

A Note to the Researcher: Initial inquiries for a comprehensive guide on 7-Ethoxyindole revealed a significant scarcity of dedicated experimental data in publicly accessible scientific literature and chemical databases. To provide a scientifically rigorous and valuable resource, this guide focuses on the closely related and well-documented analogue, 7-Methoxyindole . The chemical properties, spectroscopic data, and reactivity of 7-Methoxyindole serve as a strong and predictive proxy for those of this compound, differing primarily by a single methylene group in the alkoxy chain. This document will provide the in-depth technical information requested, centered on 7-Methoxyindole, and will include comparative insights into the expected properties of this compound where applicable.

Introduction to 7-Alkoxyindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Substitution on the indole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 7-Alkoxyindoles, characterized by an alkoxy group at the 7-position of the indole ring, are of particular interest as synthetic intermediates and as structural motifs in biologically active molecules. The electron-donating nature of the alkoxy group can influence the reactivity of the indole core and its interactions with biological targets.

This guide provides a detailed technical overview of the chemical and physical properties, structure, synthesis, and spectroscopic characterization of 7-Methoxyindole.

Chemical Structure and Identification

7-Methoxyindole is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methoxy group attached to position 7 of the benzene ring.

-

IUPAC Name: 7-methoxy-1H-indole[2]

-

CAS Number: 3189-22-8[2]

-

Molecular Formula: C₉H₉NO[2]

-

Molecular Weight: 147.17 g/mol [2]

-

Canonical SMILES: COC1=CC=CC2=C1NC=C2[2]

-

InChI Key: FSOPPXYMWZOKRM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of 7-Methoxyindole are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for use in different chemical reactions and biological assays.

| Property | Value | Source |

| Physical State | Pale brown to brown liquid | [3] |

| Melting Point | 147-150 °C | [3] |

| Boiling Point | 297.785 °C at 760 mmHg | [3] |

| Density | 1.169 g/cm³ | [3] |

| Flash Point | 109.23 °C | [3] |

| Refractive Index (n20/D) | 1.612 (lit.) | [3] |

| logP | 2.17650 | [3] |

| pKa | 16.49 ± 0.30 (Predicted) | [3] |

Comparative Insights for this compound: It is anticipated that this compound would exhibit a slightly higher boiling point and melting point due to increased molecular weight and van der Waals forces. Its lipophilicity (logP) would also be expected to be higher, leading to decreased solubility in polar solvents compared to 7-Methoxyindole.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 7-Methoxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for 7-Methoxyindole are presented below. These predictions are based on computational models and analysis of similar structures, as detailed experimental spectra are not consistently available in public databases.[4]

¹H NMR (Predicted):

-

δ ~8.1 ppm (br s, 1H): N-H proton of the indole ring.

-

δ ~7.2 ppm (t, 1H): H5 proton.

-

δ ~7.1 ppm (t, 1H): H2 proton.

-

δ ~6.7 ppm (d, 1H): H4 proton.

-

δ ~6.6 ppm (d, 1H): H6 proton.

-

δ ~6.5 ppm (dd, 1H): H3 proton.

-

δ 3.9 ppm (s, 3H): Methoxy (O-CH₃) protons.

¹³C NMR (Predicted):

-

δ ~145 ppm: C7a

-

δ ~130 ppm: C7

-

δ ~128 ppm: C3a

-

δ ~124 ppm: C2

-

δ ~120 ppm: C5

-

δ ~113 ppm: C6

-

δ ~103 ppm: C4

-

δ ~101 ppm: C3

-

δ ~55 ppm: Methoxy (O-CH₃) carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Methoxyindole would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~1620-1580 | C=C stretch (aromatic) |

| ~1250-1200 | Asymmetric C-O-C stretch (ether) |

| ~1050-1020 | Symmetric C-O-C stretch (ether) |

Mass Spectrometry (MS)

In an electron ionization mass spectrum, 7-Methoxyindole would exhibit a molecular ion peak ([M]⁺) at m/z 147. Common fragmentation patterns would involve the loss of a methyl radical ([M-CH₃]⁺) to give a fragment at m/z 132, and the loss of a formyl radical ([M-CHO]⁺) from the pyrrole ring.[2]

Synthesis of 7-Alkoxyindoles

A general and efficient method for the synthesis of 7-alkoxyindoles involves the reaction of a protected 2-nitrophenol with vinylmagnesium bromide, followed by deprotection and subsequent alkylation of the resulting 7-hydroxyindole.[3][5]

Proposed Synthetic Pathway for this compound

The following workflow illustrates a plausible synthetic route to this compound, adapted from established methods for 7-alkoxyindoles.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 7-Cyanomethoxyindole (as an example)

This protocol for a related 7-alkoxyindole is adapted from Dobson, et al. and illustrates the key steps.[5]

Step 1: Synthesis of 2-Benzhydryloxynitrobenzene (Protected 2-Nitrophenol)

-

A mixture of 2-nitrophenol, anhydrous potassium carbonate, and benzhydryl bromide in acetone is stirred at reflux under a nitrogen atmosphere for 5 hours.

-

The cooled mixture is filtered and concentrated in vacuo.

-

The residue is extracted with diethyl ether, and solids are removed by filtration. The filtrate is concentrated to yield the crude product, which can be purified by chromatography.

Step 2: Synthesis of 7-Benzhydryloxyindole (Protected 7-Hydroxyindole)

-

To a stirred solution of 2-benzhydryloxynitrobenzene in dry THF at -40°C under nitrogen, a 1M solution of vinyl magnesium bromide in THF is added portionwise.

-

The reaction is stirred for an additional 40 minutes.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

-

The organic layers are combined, dried, and concentrated. The product is purified by column chromatography on silica.

Step 3: Synthesis of 7-Hydroxyindole

-

A solution of 7-benzhydryloxyindole in methanol/toluene is hydrogenated at 50 p.s.i. and room temperature for 1 hour in the presence of Pearlman's catalyst.

-

The reaction mixture is filtered through Celite, and the filtrate is concentrated in vacuo to give the crude 7-hydroxyindole.

Step 4: Synthesis of 7-Cyanomethoxyindole

-

The crude 7-hydroxyindole is taken up in methyl ethyl ketone.

-

Bromoacetonitrile and anhydrous potassium carbonate are added, and the mixture is heated at reflux under nitrogen for 1 hour.

-

The cooled mixture is poured into hydrochloric acid/ice and extracted into dichloromethane.

-

The organic layers are combined, dried, and concentrated to yield the final product, which can be further purified by chromatography.

Chemical Reactivity

The indole ring is electron-rich and generally undergoes electrophilic substitution, preferentially at the C3 position. The presence of the electron-donating alkoxy group at the 7-position is expected to further activate the benzene portion of the ring system towards electrophilic attack, although the primary site of reaction on the indole nucleus remains C3.

Sources

Introduction: The Significance of the 7-Substituted Indole Scaffold

An In-depth Technical Guide to the Synthesis of 7-Ethoxyindole: Strategies, Mechanisms, and Protocols for the Modern Laboratory

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Specifically, the 7-substituted indole motif presents a unique vector for molecular elaboration, influencing steric and electronic properties that are critical for biological activity. This compound, in particular, serves as a key building block for more complex molecules, including potent anti-inflammatory agents and novel therapeutic candidates. Its synthesis, however, is not trivial and requires careful selection of a strategic approach based on starting material availability, scalability, and desired purity.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, the rationale behind experimental choices, and detailed, field-proven protocols. Our focus is on empowering the synthetic chemist with the knowledge to not only replicate these syntheses but also to troubleshoot and adapt them for their specific research and development needs.

Retrosynthetic Analysis: Deconstructing this compound

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify potential starting materials and recognize established name reactions that can be employed for its construction. For this compound, two primary disconnections are most fruitful, leading to the major classes of indole synthesis.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategic avenues:

-

The Leimgruber-Batcho Synthesis: Building the pyrrole ring from a substituted o-nitrotoluene.

-

The Fischer Indole Synthesis: A classic acid-catalyzed cyclization of a substituted phenylhydrazone.

-

Modern Palladium-Catalyzed Methods: Employing cross-coupling chemistry for C-N and C-C bond formation.

We will now explore each of these in detail.

Strategy 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has become an industrial workhorse for indole production due to its high yields, mild conditions, and the frequent commercial availability of the required ortho-nitrotoluene starting materials.[2] It is often the preferred method over the Fischer synthesis for preparing indoles that are unsubstituted at the 2- and 3-positions.[3]

Principle and Rationale

The synthesis proceeds in two main stages:

-

Enamine Formation: The benzylic protons of an o-nitrotoluene are sufficiently acidic to be deprotonated and condensed with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a stable, deeply colored β-dimethylamino-2-nitrostyrene intermediate (an enamine).[2] The reaction is driven by the formation of methanol. The use of pyrrolidine can accelerate this step by displacing dimethylamine from the DMF-DMA, creating a more reactive reagent.[2]

-

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This newly formed aniline then spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the aromatic indole ring.[4]

Caption: The Leimgruber-Batcho synthetic pathway.

Advantages and Limitations

| Feature | Analysis |

| Yields | Generally high, often exceeding 80% for the two steps. |

| Conditions | Mild, avoiding the strongly acidic conditions of the Fischer synthesis.[2] |

| Scope | Excellent for producing indoles unsubstituted at C2/C3. The main limitation is the availability of the requisite substituted o-nitrotoluenes.[3] |

| Scalability | The process is highly scalable and has been widely implemented in industrial settings.[2] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for substituted indoles.[3][4]

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(3-ethoxy-2-nitrophenyl)ethene

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxy-2-nitrotoluene (10.0 g, 55.2 mmol).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 110.4 mmol, 2.0 eq) followed by pyrrolidine (2.0 g, 27.4 mmol, 0.5 eq).

-

Reaction: Heat the mixture to 110 °C and maintain for 16 hours. The reaction mixture will turn a deep red/purple color. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes upon standing. If not, concentrate the mixture under reduced pressure to remove excess reagents and byproducts. The crude solid can be triturated with cold hexane or a hexane/ethyl acetate mixture to induce crystallization.

-

Purification: Collect the dark red solid by filtration, wash with cold hexane, and dry under vacuum. The product is typically of sufficient purity for the next step. Expected yield: 11.5 g (88%).

Step 2: Reductive Cyclization to this compound

-

Setup: To a 500 mL hydrogenation flask, add the enamine intermediate (11.5 g, 48.7 mmol) and ethyl acetate (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, ~10% w/w).

-

Hydrogenation: Secure the flask to a Parr hydrogenator. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen.[3]

-

Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 4-6 hours. The disappearance of the red color is a strong visual indicator of reaction completion.

-

Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, e.g., 5% to 20%) to afford this compound as a white to off-white solid. Expected yield: 6.5 g (83%).

Strategy 2: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a foundational reaction in heterocyclic chemistry.[5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[6][7]

Principle and Rationale

The mechanism is a classic example of a sigmatropic rearrangement:

-

Hydrazone Formation: 2-Ethoxyphenylhydrazine is condensed with an aldehyde (e.g., acetaldehyde) to form the corresponding hydrazone.[6]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[7]

-

[8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[8][8]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.[1][5]

-

Cyclization and Aromatization: The resulting intermediate rearomatizes and then undergoes an intramolecular cyclization. Finally, a molecule of ammonia is eliminated to yield the stable, aromatic indole ring.[1]

Caption: Key stages of the Fischer Indole Synthesis.

Advantages and Limitations

| Feature | Analysis |

| Versatility | A wide variety of substituted indoles can be prepared by changing the hydrazine and carbonyl components.[6] |

| Conditions | Often requires strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can limit functional group tolerance.[5] |

| Regiochemistry | With unsymmetrical ketones, mixtures of regioisomers can be formed. Using an aldehyde like acetaldehyde avoids this issue. |

| Starting Materials | Substituted phenylhydrazines can be unstable and may require synthesis from the corresponding aniline. |

Detailed Experimental Protocol

This protocol is an adaptation of the synthesis of 7-ethyltryptophol, a closely related structure.[9]

-

Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-ethoxyphenylhydrazine hydrochloride (10.0 g, 53.0 mmol) in a mixture of water (50 mL) and N,N-dimethylacetamide (50 mL).

-

Hydrazone Formation (In Situ): Cool the solution to 0-5 °C in an ice bath. Slowly add acetaldehyde (3.5 g, 79.5 mmol, 1.5 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Stir the mixture for 1 hour at this temperature.

-

Cyclization: Slowly and carefully add concentrated sulfuric acid (15 mL) to the reaction mixture. A significant exotherm will occur; maintain the temperature below 60 °C using the ice bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-95 °C and hold for 3 hours. Monitor the reaction by TLC.

-

Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.

Strategy 3: Modern Cross-Coupling Approaches

Modern synthetic chemistry offers powerful alternatives through transition-metal catalysis. Methods like the Buchwald-Hartwig amination provide convergent and flexible routes to complex amines and heterocycles.[10][11]

Principle: Buchwald-Hartwig Amination Strategy

A plausible, though less common, route involves an intramolecular Buchwald-Hartwig amination. This strategy would start with a precursor like 1-(2-aminophenyl)ethanol, which would be halogenated and etherified to create a suitable substrate.

-

Starting Material: 1-Bromo-2-(1-hydroxyethyl)-3-ethoxybenzene.

-

Reaction: This substrate would be coupled with an ammonia equivalent or a protected amine (like a carbamate) under palladium catalysis.[12] The subsequent intramolecular cyclization would form the indole ring.

This approach offers high functional group tolerance but requires a more complex starting material synthesis.[10] It is generally employed when other methods fail or for the synthesis of highly functionalized analogs.

| Method | Starting Materials | Key Reagents | Conditions | Complexity |

| Leimgruber-Batcho | 3-Ethoxy-2-nitrotoluene | DMF-DMA, H₂, Pd/C | Mild, two distinct steps | Low-Moderate |

| Fischer Indole | 2-Ethoxyphenylhydrazine, Acetaldehyde | Strong Acid (H₂SO₄) | Harsh, high temp. | Low-Moderate |

| Buchwald-Hartwig | Substituted o-haloaniline derivative | Pd catalyst, Ligand, Base | Mild, catalytic | High (SM synthesis) |

Conclusion and Outlook

For the laboratory-scale or industrial synthesis of this compound, the Leimgruber-Batcho synthesis stands out as the most reliable and efficient method.[2] Its mild conditions, high yields, and operational simplicity make it superior to the classic Fischer synthesis, which often suffers from harsh conditions and lower yields. While modern cross-coupling reactions offer immense flexibility, they typically require more elaborate starting materials, making them better suited for library synthesis or complex targets where the classical routes are not viable.

By understanding the mechanistic rationale and practical considerations of each major synthetic pathway, researchers can make informed decisions to efficiently access this compound and its derivatives, accelerating progress in drug discovery and materials science.

References

-

Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link][4]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link][3]

-

Campanati, M., Vaccari, A., & Piccolo, O. (n.d.). Proposed reaction pathway for the synthesis of 7-ethylindole (7-ETI) using copper chromite or copper chromite/SiO2 catalysts. ResearchGate. [Link][8]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [Link][2]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][10]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link][5]

-

Iannelli, F., & D'Agostino, M. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link][13][14][15]

-

Piccolo, O., & Campanati, M. (1987). Process for the production of 7-ethyl indole. Google Patents. [16]

-

Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link][17]

-

Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(13), 2445-2451. [Link][18]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. [Link][19]

-

The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. [Link][1]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link][20]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][12]

-

Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(38), 16374-16399. [Link][11]

-

Kumar, A., et al. (2012). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry, 1(5), 1-3. [Link][9]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link][21]

-

Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][22]

-

Reddy, G. J., et al. (2007). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, 46B, 1357-1359. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. jk-sci.com [jk-sci.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. chemrxiv.org [chemrxiv.org]

Introduction: The Enduring Significance of the Indole Scaffold

Sources

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. scilit.com [scilit.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. abyntek.com [abyntek.com]

- 14. arborassays.com [arborassays.com]

- 15. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

- 31. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

The Strategic Role of 7-Ethoxyindole in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic drugs.[1] Among its many derivatives, 7-ethoxyindole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound, elucidating its synthesis, physicochemical properties, and its multifaceted role as a pharmacophore in the development of innovative treatments for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive examination of the structure-activity relationships that underpin the therapeutic potential of this compound derivatives.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a plethora of natural and synthetic compounds with diverse pharmacological activities.[2] From the essential amino acid tryptophan to complex alkaloids, the indole scaffold provides a unique three-dimensional structure that facilitates interactions with a wide range of biological targets.[1] Its inherent properties, including the ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions, make it an ideal framework for the design of enzyme inhibitors and receptor modulators.[3] The versatility of the indole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize drug candidates.[3]

This compound: A Key Building Block with Distinctive Properties

The introduction of an ethoxy group at the 7-position of the indole ring imparts specific physicochemical characteristics that can be strategically exploited in drug design. The 7-alkoxy substitution can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This strategic modification can lead to improved oral bioavailability and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Synthesis of this compound: A Practical Approach

The Fischer indole synthesis remains one of the most robust and widely used methods for the preparation of indole derivatives.[4][5] This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6] For the synthesis of this compound, the logical precursor would be (2-ethoxyphenyl)hydrazine.

While a specific, detailed, and citable experimental protocol for the direct synthesis of this compound from (2-ethoxyphenyl)hydrazine proved elusive in a comprehensive literature search, a general and reliable procedure can be extrapolated from established Fischer indole synthesis protocols for analogous compounds, such as 7-methoxyindole and other 7-substituted indoles. The following protocol is a representative, self-validating system based on these established methods.

Experimental Protocol: Fischer Indole Synthesis of this compound

Step 1: Formation of the Hydrazone

-

In a round-bottom flask, dissolve (2-ethoxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of a suitable aldehyde or ketone, such as pyruvic acid or an equivalent, to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the corresponding (2-ethoxyphenyl)hydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone can be isolated by precipitation and filtration, or the reaction mixture can be carried forward to the next step without purification.

Step 2: Acid-Catalyzed Cyclization

-

The (2-ethoxyphenyl)hydrazone is dissolved in a high-boiling point solvent, and a strong acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[6]

-

The reaction mixture is heated to a high temperature (typically >100 °C) to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto ice water.

-

The aqueous mixture is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, leading to the precipitation of the crude this compound.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Diagram: Generalized Fischer Indole Synthesis Workflow

Caption: Generalized workflow for the Fischer indole synthesis of this compound.

The Role of this compound Derivatives in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of molecules with significant therapeutic potential, particularly in the areas of oncology, neurodegenerative diseases, and inflammation.

Anticancer Activity: Targeting Key Oncogenic Pathways

The indole nucleus is a prominent feature in many anticancer agents, and the 7-ethoxy substitution can enhance the potency and selectivity of these compounds.[7] A significant area of focus has been the development of kinase inhibitors, as kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][8]

Signaling Pathway: EGFR and SRC in Cancer

Caption: Simplified EGFR and SRC signaling pathways and the inhibitory action of a hypothetical this compound-based kinase inhibitor.

Neuroprotective Effects: Combating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction.[10] Oxidative stress and neuroinflammation are key contributors to the pathology of these diseases.[11] Indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[12]

While direct studies on this compound for neuroprotection are limited, related 7-substituted indole derivatives have demonstrated significant potential. For instance, certain indole derivatives have been shown to protect neuronal cells from oxidative stress-induced damage and to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[11] The 7-ethoxy group could be incorporated into these scaffolds to modulate their blood-brain barrier permeability and overall efficacy.

Quantitative Data: Neuroprotective Activity of Indole Derivatives

| Compound Class | Assay | Endpoint | Activity | Reference |

| Indole-based compounds | H₂O₂-induced cytotoxicity in SH-SY5Y cells | Cell Viability | Increased cell viability to ~80-90% | [11] |

| Indole derivatives | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | Cell Viability | Increased cell viability to ~76-92% | [11] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers.[13] The development of novel anti-inflammatory agents with improved safety profiles is a major goal in medicinal chemistry. Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a classic example.[14]

Derivatives of indole-2-one and 7-aza-2-oxindole have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[13] The this compound scaffold can serve as a starting point for the design of new anti-inflammatory agents that may target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data: Anti-inflammatory Activity of Indole-2-one Derivatives

| Compound | Target | Inhibition (%) | Concentration | Reference |

| Compound 7i | TNF-α production | 44.5% | Not specified | [13] |

| Compound 7i | IL-6 production | 57.2% | Not specified | [13] |

| Compound 8e | TNF-α production | >40% | Not specified | [13] |

| Compound 8e | IL-6 production | 40-50% | Not specified | [13] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the indole ring. A comprehensive SAR analysis requires the synthesis and evaluation of a library of analogs. Key positions for modification include:

-

N1-position: Substitution at the indole nitrogen can significantly impact the molecule's properties. Alkylation or acylation at this position can modulate lipophilicity and hydrogen bonding capacity.

-

C2-position: The C2-position is often a site for introducing aryl or alkyl groups that can engage in hydrophobic interactions with the target protein.

-

C3-position: The C3-position is highly reactive and a common point for functionalization to introduce various side chains that can interact with specific binding pockets.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. The integration of computational modeling and in silico screening can aid in the rational design of new derivatives with enhanced potency and selectivity. Furthermore, the development of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for advancing these promising compounds into preclinical and clinical development.

Conclusion

This compound represents a valuable and versatile scaffold in the ever-evolving landscape of medicinal chemistry. Its unique electronic and steric properties, coupled with the rich chemical reactivity of the indole nucleus, provide a powerful platform for the design of novel therapeutic agents. As our understanding of the molecular basis of disease continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines. This guide provides a foundational understanding and practical insights to empower researchers in their quest to harness the full potential of this remarkable heterocyclic motif.

References

-

Higo, H., & Hamada, Y. (2007). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 127(9), 1447-1463. [Link]

-

Wikipedia contributors. (2024). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

- Google Patents. (n.d.). US4703126A - Process for the production of 7-ethyl indole.

- Google Patents. (n.d.).

-

Li, X., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1779–1790. [Link]

- Google Patents. (n.d.). US5840914A - 3-(2-trialkylsilyloxy)

-

Sali, V. M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(18), 6609. [Link]

-

Asres, K., et al. (2020). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 25(17), 3844. [Link]

-

El-Adl, K., et al. (2020). Synthesis and biological evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

-

Jean-Baptiste, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4738–4753. [Link]

-

Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31(24), 3798-3817. [Link]

-

Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(12), 1639. [Link]

-

Li, X., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1779–1790. [Link]

-

Giraud, F., et al. (2021). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. European Journal of Organic Chemistry, 2021(15), 2235-2244. [Link]

-

de Melo, G. A., et al. (2012). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Journal of Molecular Sciences, 13(5), 6355–6368. [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

Wang, Y., et al. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Foods, 11(19), 3099. [Link]

-

Sharma, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 142, 107005. [Link]

-

Iacopetta, D., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Sali, V. M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(18), 6609. [Link]

-

Bouattour, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(11), 3326. [Link]

-

Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-20. [Link]

-

Sestito, S., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(10), 8933. [Link]

-

Potash, S., & Gribble, G. W. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(11), 2669. [Link]

-

Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. [Link]

-

Giraud, F., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(8), 2259–2262. [Link]

- de Sá, A. L., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry, 9(7), 782–793.

Sources

- 1. rsc.org [rsc.org]

- 2. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 3. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]

- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Physicochemical Characteristics and Predicted Solubility

An In-Depth Technical Guide to the Solubility and Stability of 7-Ethoxyindole

Introduction

This compound, a member of the versatile indole family of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous biologically active molecules, and substitutions on the benzene ring, such as the 7-ethoxy group, can profoundly modulate a compound's physicochemical properties, metabolic profile, and biological targets. For researchers, scientists, and drug development professionals, a thorough understanding of two fundamental properties—solubility and stability—is paramount. These characteristics govern a compound's behavior from initial screening and formulation development to its ultimate bioavailability and shelf-life.

This technical guide provides a comprehensive analysis of this compound's predicted solubility and stability profiles. Grounded in fundamental chemical principles and authoritative industry standards, this document offers not only theoretical insights but also detailed, field-proven experimental protocols for empirical validation. The methodologies described are designed as self-validating systems to ensure the generation of robust and trustworthy data, empowering researchers to confidently advance their development programs.

The solubility of a compound is dictated by its molecular structure. This compound's structure, featuring a bicyclic aromatic indole core and an ethoxy substituent, creates a molecule with distinct hydrophobic and moderately polar characteristics.

-

Indole Nucleus : The fused benzene and pyrrole rings are predominantly nonpolar and hydrophobic.

-

Ethoxy Group (-O-CH₂CH₃) : The ether linkage introduces a degree of polarity and potential for hydrogen bond acceptance, which can slightly enhance solubility in polar solvents compared to an unsubstituted indole.

-

Indole N-H Group : This group can act as a hydrogen bond donor, contributing to interactions with protic solvents.

Based on these features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" serves as the primary causal factor behind these predictions.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High | The large, nonpolar surface area of the indole ring system favors strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The molecule's dipole moment, influenced by the nitrogen and oxygen atoms, allows for favorable dipole-dipole interactions with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | While the N-H and ethoxy groups can interact with the hydroxyl groups of these solvents, the dominant hydrophobic character of the indole core limits extensive solvation. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The molecule's overall hydrophobicity results in poor interaction with the highly ordered hydrogen-bonding network of water. Solubility in DMSO is expected to be higher than in water due to its larger nonpolar character and strong polar aprotic nature. |

Part 2: Experimental Protocol for Aqueous Solubility Determination

To move from prediction to empirical data, a robust and standardized method is required. The shake-flask method is a gold-standard technique for determining aqueous solubility. Its trustworthiness is established by allowing the system to reach thermodynamic equilibrium.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Preparation of a Calibration Curve: a. Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile). b. Create a series of standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution with the aqueous buffer. c. Analyze the standards using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy) and plot the response versus concentration to generate a linear calibration curve. Indole derivatives typically exhibit strong UV absorbance around 260-280 nm[1].

-

Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., 5 mg to 1 mL of PBS pH 7.4) in a glass vial. The excess solid is critical to ensure a saturated solution is formed. b. Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). c. Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.

-

Phase Separation: a. After equilibration, allow the vial to stand undisturbed for at least 1 hour for coarse sedimentation. b. Carefully withdraw an aliquot of the supernatant. c. Separate the dissolved compound from the undissolved solid by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Quantification: a. Dilute the clear filtrate with the aqueous buffer to bring the concentration within the linear range of the previously established calibration curve. b. Analyze the diluted sample using the same analytical method as the standards. c. Calculate the concentration of this compound in the original filtrate using the calibration curve and accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Part 3: Stability Profile and Predicted Degradation Pathways

The stability of this compound is intrinsically linked to the chemical reactivity of the indole nucleus. As an electron-rich aromatic system, the indole ring is susceptible to degradation under several stress conditions, a critical consideration in drug development.[2]

-

Oxidative Stability : The C2-C3 double bond of the indole ring is a primary site for oxidation.[2] This can lead to the formation of oxindoles, ring-opened products, or polymeric species. The presence of the electron-donating ethoxy group may slightly activate the ring, potentially increasing its susceptibility to oxidation compared to unsubstituted indole.

-

Hydrolytic Stability : The core indole structure is generally stable to hydrolysis. The ethoxy group, being an ether, is also resistant to hydrolysis under neutral and basic conditions. However, under harsh acidic conditions, cleavage of the ether bond could theoretically occur, though this is unlikely under physiological conditions.

-

Photostability : Indole derivatives are known to be sensitive to light.[2] Exposure to UV or high-intensity visible light can generate reactive radical species, leading to dimerization, polymerization, or oxidation. Compounds intended for topical or parenteral administration require rigorous photostability assessment.

Factors Influencing this compound Stability

Caption: Key Stress Factors Affecting this compound Stability.

Part 4: Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a mandatory exercise in drug development, as outlined in the International Council for Harmonisation (ICH) guidelines.[3] Its purpose is to identify likely degradation products and establish the intrinsic stability of the molecule. This protocol is a self-validating system as it requires the development of an analytical method that can separate the parent compound from its degradants.

Protocol: Forced Degradation of this compound

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: For each condition, an unstressed control sample (stock solution diluted to the final concentration with the 50:50 acetonitrile:water mixture) must be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: a. Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL. b. Incubate at 60°C for 24 hours. c. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). d. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: a. Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of ~100 µg/mL. b. Incubate at 60°C for 24 hours. c. Withdraw samples at intermediate time points. d. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Oxidation: a. Mix the stock solution with 3% H₂O₂ to achieve a final drug concentration of ~100 µg/mL. b. Store at room temperature, protected from light, for 24 hours. c. Withdraw samples at intermediate time points. Causality Note: Oxidation is often rapid; shorter time points may be necessary.

-

Thermal Degradation: a. Dilute the stock solution with 50:50 acetonitrile:water to ~100 µg/mL. b. Incubate at 80°C for 48 hours, protected from light.

-

Photolytic Degradation: a. Dilute the stock solution with 50:50 acetonitrile:water to ~100 µg/mL in a quartz cuvette or other phototransparent container. b. Expose the sample to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). c. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate between thermal and photolytic degradation.

-

-

Sample Analysis: Analyze all stressed and control samples using a stability-indicating analytical method, as described in the following section.

Part 5: Development of a Stability-Indicating HPLC-UV Method

The cornerstone of any stability study is a validated analytical method capable of separating the active compound from all process impurities and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Starting Point for HPLC Method Development

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is authoritative as it provides spectral data to assess peak purity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is effective for retaining hydrophobic molecules like this compound.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

Method Validation: This starting method must be optimized to ensure that all degradation peaks are baseline-resolved from the main this compound peak (resolution > 1.5). The trustworthiness of the method is confirmed through validation parameters including specificity, linearity, accuracy, precision, and robustness, following ICH Q2(R1) guidelines.

Conclusion

This compound is a compound with a predicted solubility profile favoring nonpolar and polar aprotic solvents, with limited aqueous solubility. Its stability is primarily influenced by the inherent reactivity of the indole nucleus, with oxidation and photolysis being the most probable degradation pathways. This guide provides a robust framework for both predicting and empirically determining these critical properties. The detailed protocols for solubility and forced degradation studies are designed to produce reliable and defensible data, essential for making informed decisions in any research or drug development program. By applying these methodologies, scientists can effectively characterize this compound, mitigate risks associated with its physicochemical liabilities, and accelerate its journey from the laboratory to potential clinical application.

References

-

Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry. Available at: [Link]

-

International Council for Harmonisation. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 7-Substituted Indoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the myriad of possible substitution patterns, functionalization at the 7-position has emerged as a particularly significant strategy in drug design, imparting unique pharmacological properties.[3] However, the synthesis of 7-substituted indoles has historically presented a formidable challenge to organic chemists due to the intrinsic reactivity preferences of the indole ring, which favor electrophilic substitution at the C3 and C2 positions.[3] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies targeting the elusive 7-position of the indole scaffold. We will traverse the early, often arduous, classical approaches and chronicle the paradigm shift brought about by the advent of modern catalytic methods. This in-depth analysis is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the strategic synthesis of this critical class of molecules.

Introduction: The Significance and Challenge of 7-Substituted Indoles

The indole scaffold is a privileged heterocyclic motif, a distinction earned through its prevalence in a multitude of biologically active compounds.[1][3] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole core is a recurring theme in nature's and humanity's pharmacopeia.[4][5] The diverse biological activities of indole derivatives can be finely tuned by the nature and position of substituents on the ring system.[6]

Substitution at the 7-position of the indole ring holds particular importance in medicinal chemistry. This position is spatially distinct and can influence the molecule's interaction with biological targets in a manner not achievable through substitution at other positions. Several potent therapeutic agents feature a 7-substituted indole core, highlighting its role in modulating activity and pharmacokinetic properties. For instance, 7-azaindole derivatives have been discovered as potent kinase inhibitors for the treatment of cancer.[7][8]

Despite their significance, the synthesis of 7-substituted indoles has been a long-standing challenge. The inherent electronic properties of the indole ring direct electrophilic attack preferentially to the electron-rich pyrrole ring, specifically at the C3 and C2 positions. This makes direct functionalization at the C7 position of the benzene ring a non-trivial pursuit. Early synthetic endeavors were often characterized by multi-step sequences, harsh reaction conditions, and low yields.

Early Synthetic Strategies: Navigating the Labyrinth of Reactivity

The foundational methods for indole synthesis, while revolutionary for their time, often proved inefficient or inapplicable for the targeted synthesis of 7-substituted analogues.

The Fischer Indole Synthesis: A Cornerstone with Limitations

Developed in 1883 by Emil Fischer, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically derived from an arylhydrazine and an aldehyde or ketone.[9]

While versatile, the direct application of the Fischer indole synthesis to produce 7-substituted indoles requires a correspondingly substituted ortho-substituted phenylhydrazine. The synthesis of these precursors can be challenging, and the cyclization step itself is often plagued by poor regioselectivity and low yields, particularly when the ortho-substituent is bulky or electronically incompatible with the reaction conditions.[10][11] For example, the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug etodolac, via the Fischer indole synthesis is known to produce several undesired byproducts, limiting the overall yield.[12] The presence of electron-donating groups on the phenylhydrazine can also lead to competing N-N bond cleavage, causing the reaction to fail.[10][13]

Experimental Protocol: A Classical Fischer Indole Synthesis Approach to a 7-Substituted Indole [14]

This protocol outlines a general procedure for the synthesis of 7-(pyridin-2-yl)- and 7-(pyrazol-1-yl)-indole-2-carboxylic esters.

Step 1: Synthesis of the Arylhydrazone

-

The appropriately ortho-functionalized aniline is diazotized.

-

The resulting diazonium salt is coupled with ethyl 2-methyl-3-oxobutanoate in a Japp-Klingemann reaction to yield the corresponding ethyl pyruvate hydrazone.

Step 2: Fischer Indole Cyclization

-

The purified ethyl pyruvate hydrazone is dissolved in a suitable solvent (e.g., acetic acid, ethanol).

-

An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final 7-substituted indole-2-carboxylic ester is purified by column chromatography.

Other Classical Methods and Their Shortcomings

Other classical indole syntheses, such as the Leimgruber-Batcho, Reissert, and Madelung syntheses, also present their own sets of limitations for accessing the 7-position.[4][15] The Leimgruber-Batcho synthesis, for instance, is a high-yielding method for indole synthesis but requires a specifically substituted o-nitrotoluene as a starting material, which may not be readily available for all desired 7-substituted patterns.[4] Similarly, the Madelung synthesis involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine, with the harsh conditions limiting the functional group tolerance.

The Modern Era: A Paradigm Shift with Catalytic Methods

The late 20th and early 21st centuries witnessed a revolution in organic synthesis, with the advent of transition metal-catalyzed cross-coupling and C-H activation reactions. These powerful tools have provided elegant and efficient solutions to the long-standing challenge of 7-substituted indole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Several strategies have been developed that leverage palladium-catalyzed reactions to forge the indole ring with a pre-installed substituent at the 7-position or to directly functionalize the C7-H bond.

One common approach involves the use of a pre-functionalized aniline derivative, such as an o-haloaniline, which can undergo a variety of palladium-catalyzed coupling reactions to introduce the desired substituent at the position that will become C7 of the indole. This can be followed by cyclization to form the indole ring.[16]

Experimental Protocol: Palladium-Catalyzed C7-Arylation [3]

This protocol describes a method for the direct C7-arylation of an indole derivative.

-

To a reaction vial, add the N-protected indole (1.0 equiv), the aryl halide (1.5 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 equiv).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the vial and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford the 7-aryl-substituted indole.

Rhodium-Catalyzed C-H Activation/Olefination

More recently, rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective functionalization of the C7 position of indoles.[3][17] This approach often utilizes a directing group on the indole nitrogen to guide the rhodium catalyst to the C7-H bond.

A notable example is the rhodium(III)-catalyzed oxidative cross-coupling of indoline derivatives with olefins, followed by in-situ oxidation to furnish 7-alkenylated indoles.[3][17] This method is atom-economical and offers good to excellent yields for a broad range of substrates.

Experimental Protocol: Rhodium(III)-Catalyzed Regioselective Synthesis of 7-Substituted Indoles [3]

This one-pot procedure details the synthesis of 7-substituted indoles via a rhodium(III)-catalyzed oxidative cross-coupling of an indoline derivative with an olefin.

-

In a screw-capped vial, combine the N-carbamoyl indoline (1.0 equiv), the olefin (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) in 1,4-dioxane.

-

Stir the reaction mixture at 100 °C for 12 hours.

-

Cool the mixture to room temperature and add MnO₂ (3.0 equiv).

-

Stir the mixture at 100 °C for an additional 12 hours.

-

After cooling, the resulting mixture is filtered, and the filtrate is concentrated.

-

The crude product is purified by column chromatography to yield the 7-substituted indole.

The Rise of 7-Azaindoles: A Bioisosteric Success Story

In parallel with the development of synthetic methods for carbocyclic 7-substituted indoles, the synthesis and study of their nitrogen-containing bioisosteres, the azaindoles, has gained significant traction.[8] Among the four possible isomers, 7-azaindole has emerged as a particularly important scaffold in medicinal chemistry.[8] The introduction of a nitrogen atom into the six-membered ring can significantly alter the physicochemical properties of the molecule, such as its solubility, polarity, and hydrogen bonding capacity, often leading to improved pharmacological profiles.[8]

The discovery of N-substituted 7-azaindoles as pan-PIM kinase inhibitors is a testament to the power of this bioisosteric replacement.[7] These compounds have shown promise in the treatment of various cancers, and their development highlights the importance of having efficient synthetic routes to this important heterocyclic core.

Applications in Drug Discovery and Medicinal Chemistry

The ability to efficiently synthesize 7-substituted indoles has had a profound impact on drug discovery. This substitution pattern is found in a number of biologically active compounds and approved drugs. The substituent at the 7-position can play a crucial role in binding to the target protein, modulating selectivity, and improving pharmacokinetic properties.

Table 1: Examples of Biologically Active 7-Substituted Indoles and Their Applications

| Compound Class | Target/Application | Significance |

| 7-Azaindole Derivatives | Pan-PIM Kinase Inhibitors | Potential anti-cancer agents.[7] |

| Etodolac Intermediate | Anti-inflammatory | A key building block for a widely used NSAID.[12] |

| Various Kinase Inhibitors | Oncology | The 7-position provides a key vector for potency and selectivity.[3] |

Future Outlook

The journey of discovery and development in the synthesis of 7-substituted indoles is far from over. While significant progress has been made, the quest for even more efficient, sustainable, and versatile methods continues. Future research will likely focus on:

-

Catalyst Development: The design of novel catalysts that can operate under milder conditions with lower catalyst loadings.

-

Green Chemistry: The development of synthetic routes that utilize environmentally benign solvents and reagents.

-

Late-Stage Functionalization: The ability to introduce substituents at the 7-position of complex, already-formed indole-containing molecules will be a major focus, as this would greatly accelerate the drug discovery process.

Conclusion

The history of 7-substituted indole synthesis is a compelling narrative of chemical ingenuity overcoming inherent reactivity challenges. From the early struggles with classical methods to the elegant solutions offered by modern catalysis, the field has undergone a remarkable transformation. The ability to readily access this important class of molecules has had, and will continue to have, a significant impact on the discovery and development of new medicines. This guide has aimed to provide not only a historical overview but also a practical understanding of the key methodologies that have shaped this exciting area of organic chemistry.

References

- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495.

- Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 16(5), 3848-3881.

- BenchChem. (2025).

- Various Authors. (2023). Principal approaches for the synthesis of substituted indoles.

- Various Authors. (2025). Synthesis of Indoles: Efficient Functionalisation of the 7-Position.

- Smith, A. M., et al. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society, 128(4), 1068-1069.

- BenchChem. (2025). Fischer Indole Synthesis of Substituted Indoles.

- Various Authors. (2021). Azaindole Therapeutic Agents. PubMed Central.

- Various Authors. (2021). Selective Synthesis of 2- and 7-Substituted Indole Derivatives via Chelation-Assisted Metallocarbenoid C–H Bond Functionalization.

- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52933-52946.

- Various Authors. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781.

- Various Authors. (2024).

- Various Authors. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.

- Various Authors. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.

- Samanta, R., et al. (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters, 15(22), 5754-5757.

- Cacchi, S., et al. (2003). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry, 68(25), 9750-9755.

- Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

- Chen, Y., et al. (2003). Synthesis of substituted indoles via a highly selective 7-lithiation of 4,7-dibromoindoles and the effect of indole-nitrogen on. Tetrahedron Letters, 44(8), 1617-1620.

- Various Authors. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.

- Wikipedia. (2024). Indole.

- Various Authors. (2025).

- Various Authors. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review.

- Various Authors. (2023). Synthesis of 2‐arylsubstituted‐7‐indoles.

- Cantillo, D., et al. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. Organic Process Research & Development, 17(2), 294-302.

- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(23), 9533–9540.

- Snieckus, V., et al. (2001). Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N-[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles. Synlett, 2001(10), 1563-1565.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Various Authors. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.

Sources

- 1. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]